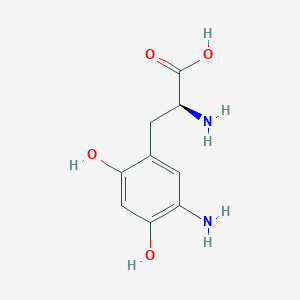

3-Amino-6-Hydroxy-Tyrosine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

920013-11-2 |

|---|---|

Fórmula molecular |

C9H12N2O4 |

Peso molecular |

212.20 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(5-amino-2,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H12N2O4/c10-5-1-4(2-6(11)9(14)15)7(12)3-8(5)13/h1,3,6,12-13H,2,10-11H2,(H,14,15)/t6-/m0/s1 |

Clave InChI |

OIXIYIGKZVEKPI-LURJTMIESA-N |

SMILES isomérico |

C1=C(C(=CC(=C1N)O)O)C[C@@H](C(=O)O)N |

SMILES canónico |

C1=C(C(=CC(=C1N)O)O)CC(C(=O)O)N |

Origen del producto |

United States |

Elucidation of Biological Functions and Mechanistic Pathways

Investigation of Neurotransmission Modulatory Roles

At present, there is a notable lack of direct scientific evidence to substantiate a role for 3-Amino-6-Hydroxy-Tyrosine in the modulation of neurotransmission. The subsequent sections explore the theoretical potential for such roles based on its structure.

Role as a Precursor in Neurotransmitter Synthesis Pathways

There is currently no scientific literature that identifies this compound as a precursor in any known neurotransmitter synthesis pathway. While tyrosine is a well-established precursor to catecholamines such as dopamine, norepinephrine, and epinephrine, the metabolic pathways that would process this compound for such a purpose have not been identified.

Exploration of Interactions within Neural Systems

Direct interactions of this compound within neural systems have not been reported. Its structural similarity to tyrosine might theoretically allow it to act as an analog at certain receptor sites or transporters, but this remains speculative without experimental validation. core.ac.uk

Research into Oxidative Stress Response and Cellular Protection

While direct research on the antioxidant properties of this compound is scarce, the behavior of a structurally similar compound, 3-aminotyrosine (B249651), provides a basis for analogous consideration. 3-aminotyrosine is formed in vivo under conditions of oxidative stress, suggesting that related molecules may also be involved in such pathways.

Analysis of Antioxidant Properties

Under conditions of oxidative or nitrosative stress, tyrosine residues in proteins can be nitrated to form 3-nitrotyrosine (B3424624). nih.gov This modification is widely considered a biomarker for oxidative damage. nih.govnih.gov Subsequent reduction of 3-nitrotyrosine can lead to the formation of 3-aminotyrosine. This conversion suggests a potential, albeit indirect, role in the cellular response to oxidative stress. The presence of such modified amino acids may be indicative of a cellular environment under oxidative challenge.

| Biomarker of Oxidative Stress | Precursor | Formation Condition | Significance |

| 3-Nitrotyrosine | Tyrosine | High levels of reactive oxygen and nitrogen species | Marker of oxidative/nitrosative protein damage nih.gov |

| 3-Aminotyrosine | 3-Nitrotyrosine | Reduction of 3-nitrotyrosine | Indicates subsequent processing of nitrated proteins |

This table presents data on 3-nitrotyrosine and 3-aminotyrosine as markers of oxidative stress, which may serve as an analogy for understanding the potential role of structurally similar compounds like this compound.

Examination of Protein Modification and Turnover Dynamics

The incorporation of non-canonical amino acids into proteins, either through post-translational modifications or synthetic biology techniques, can significantly alter protein structure and function. nih.govacs.org

Analogous Studies of Protein Amination as a Post-Translational Modification

Protein amination, the addition of an amine group to a protein, is a form of post-translational modification (PTM). wikipedia.orgthermofisher.com A key example of this is the formation of 3-aminotyrosine from 3-nitrotyrosine within a polypeptide chain. This modification introduces a new functional group onto the protein, which can affect its properties and interactions. The study of 3-aminotyrosine provides a framework for understanding how aminated tyrosine derivatives, potentially including this compound, could arise as PTMs and what their functional implications might be.

The formation of 3-aminotyrosine is a multi-step process that begins with oxidative damage.

| Modification Process | Description | Biological Context | Potential Impact on Protein |

| Tyrosine Nitration | Addition of a nitro group to the tyrosine ring, forming 3-nitrotyrosine. | Occurs under oxidative/nitrosative stress. bohrium.com | Altered protein structure and function, potential for aggregation. nih.gov |

| Tyrosine Amination | Reduction of 3-nitrotyrosine to 3-aminotyrosine. | A subsequent step to nitration, part of the cellular response to oxidative damage. | Introduction of a new amino group may alter charge, hydrophilicity, and protein-protein interactions. |

This table details the process of tyrosine nitration and subsequent amination as a post-translational modification, serving as an analogous model for potential modifications involving this compound.

Potential Involvement in Nitrated Protein Turnover Processes

The turnover of nitrated proteins is a critical area of study in understanding the cellular response to nitroxidative stress. Protein tyrosine nitration, the modification of tyrosine residues to 3-nitrotyrosine, is a post-translational modification that can alter protein structure and function. nih.govnih.gov The cell possesses mechanisms to manage these modified proteins, which may involve proteolytic degradation or enzymatic repair pathways, sometimes referred to as "denitration." annexpublishers.conih.gov

One aspect of this turnover involves the reduction of protein-bound 3-nitrotyrosine to 3-aminotyrosine. acs.org While this conversion is known, the subsequent metabolic fate of 3-aminotyrosine within a protein and its potential connection to this compound is currently unknown. There is no available data to suggest that this compound is a biomarker, intermediate, or participant in the degradation or repair of nitrated proteins.

Enzymatic Catalysis and Radical Intermediate Formation

Enzymatic catalysis involving tyrosine and its derivatives is fundamental to many biological processes. Tyrosine can act as a radical initiator in enzyme catalysis. frontiersin.org Modified tyrosine analogs, such as 3-aminotyrosine, have been used experimentally to study radical intermediate formation in enzymes like ribonucleotide reductase. However, there is no scientific literature available that describes the role of this compound as a substrate, inhibitor, or product of any known enzymatic reaction. Furthermore, no studies have documented the formation of a this compound radical intermediate in any biological context.

Biosynthetic Routes and Metabolic Pathway Investigations

Endogenous Formation and Biotransformation Pathways

The generation of 3-Amino-6-Hydroxy-Tyrosine within biological systems is not part of a primary metabolic pathway but rather occurs through specific enzymatic and non-enzymatic reactions involving tyrosine and its derivatives.

Enzymatic Catalysis in Amino Acid Hydroxylation

The principal enzymatic route for the synthesis of this compound involves the action of tyrosinase, an enzyme central to melanin (B1238610) biosynthesis. Human tyrosinase, particularly from melanoma cells, has been shown to catalyze the oxygenation of 2,4-dihydroxyphenylalanine to form 6-hydroxydopa. medicaljournalssweden.senih.gov This reaction is dependent on the presence of a co-substrate, such as L-dopa or dopamine, which acts as a reducing agent. medicaljournalssweden.senih.gov The rate of this enzymatic oxygenation is comparable to the conversion of L-tyrosine to L-dopa, the conventional reaction catalyzed by tyrosinase. medicaljournalssweden.senih.gov

Another catalytic mechanism involves methaemoglobin, which can facilitate the formation of both L-dopa and 6-hydroxydopa from tyrosine. medicaljournals.senih.gov This process is notably enhanced by the presence of hydrogen peroxide, indicating a peroxidative mechanism. The addition of catalase, an enzyme that degrades hydrogen peroxide, inhibits the formation of both L-dopa and 6-hydroxydopa, confirming the role of peroxide in this reaction. medicaljournals.senih.gov

Furthermore, 6-hydroxydopa has been identified as a crucial redox cofactor at the active site of bovine serum amine oxidase, suggesting a functional role for this amino acid derivative within certain enzymes. nih.govexlibrisgroup.com

Biocatalytic Routes for its Generation

The primary biocatalytic pathway for the generation of this compound is the hydroxylation of existing phenylalanine or tyrosine derivatives. As mentioned, human tyrosinase can utilize 2,4-dihydroxyphenylalanine as a substrate to produce 6-hydroxydopa. medicaljournalssweden.senih.gov

Studies with the microorganism Microspira tyrosinatica have also identified 6-hydroxydopa as a new intermediate in the tyrosinase reaction during the metabolism of tyrosine. portlandpress.comportlandpress.com This indicates that the formation of this compound is not limited to mammalian systems and can occur in microbial metabolic pathways as well.

Non-enzymatic conversion of 3,4-dihydroxyphenylalanine (L-dopa) to 2,4,5-trihydroxyphenylalanine (B1664685) (6-hydroxydopa) can also occur in physiological solutions, a process that is accelerated by the presence of ferrous ions and hydrogen peroxide. tandfonline.com

Integration within Aromatic Amino Acid Metabolism

The metabolism of this compound is intrinsically linked to the broader pathways of aromatic amino acid metabolism, particularly that of tyrosine.

Linkages to Tyrosine Biosynthesis Pathways

The formation of this compound is directly connected to the tyrosine metabolic pathway. Tyrosine itself is a precursor, with enzymes like methaemoglobin catalyzing its conversion to 6-hydroxydopa. medicaljournals.senih.gov The more established route involves the hydroxylation of L-dopa, a direct downstream metabolite of tyrosine formed by the action of tyrosine hydroxylase. frontiersin.orgfrontiersin.org This positions 6-hydroxydopa as a secondary metabolite of tyrosine.

The enzymatic machinery responsible for aromatic amino acid hydroxylation, such as tyrosinase, plays a key role in bridging the primary tyrosine pathway to the formation of 6-hydroxydopa. medicaljournalssweden.senih.govebi.ac.uk

Identification of Metabolic Intermediates in Derived Pathways

This compound itself acts as a significant metabolic intermediate. It is a known precursor to the neurotoxin 6-hydroxydopamine (6-OHDA). wikipedia.org This conversion underscores the metabolic significance of 6-hydroxydopa, as its formation can lead to the generation of a potent and selective catecholaminergic neurotoxin used in research to model Parkinson's disease. wikipedia.orgwikipedia.org

The metabolism of 6-hydroxydopa is also associated with its oxidized form, topa quinone. tandfonline.com This quinone is highly reactive and contributes to the neurotoxicity of the parent compound. tandfonline.com In the context of melanin biosynthesis, 6-hydroxydopa and its quinone may serve as precursors to dopachrome, particularly in acidic environments like melanosomes. tandfonline.com

Advanced Chemical Synthesis Methodologies

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis leverages the high selectivity and efficiency of biological catalysts for specific transformations within a multi-step chemical synthesis sequence. nih.gov This approach is particularly valuable for creating chiral amino acids, as enzymes often operate with near-perfect stereo- and regioselectivity under mild, environmentally benign conditions. researchgate.net

A cornerstone enzyme in the synthesis of tyrosine derivatives is Tyrosine Phenol (B47542) Lyase (TPL), which can catalyze the reversible reaction of phenol, pyruvate, and ammonium (B1175870) to form tyrosine. researchgate.netjst.go.jp While wild-type TPL has a narrow substrate scope, protein engineering has been employed to create variants capable of accepting substituted phenols, thereby providing a direct, single-step biocatalytic route to non-natural tyrosine derivatives with excellent enantioselectivity. researchgate.net

Multi-enzyme cascade reactions represent a more sophisticated chemoenzymatic strategy, allowing for the one-pot synthesis of complex molecules from simple precursors. One such system combines a monooxygenase (like P450 BM3) with TPL. acs.org In this cascade, the monooxygenase first performs a regioselective hydroxylation of a monosubstituted arene to yield a phenol derivative. This intermediate is then immediately utilized by TPL for C-C bond formation and asymmetric amination, furnishing L-DOPA surrogates and other substituted L-tyrosine derivatives. acs.org This method avoids the isolation of intermediates and can significantly shorten synthetic pathways. For instance, a tri-enzyme cascade in Escherichia coli has been engineered to produce Salvianic Acid A from L-dihydroxyphenylalanine (L-DOPA) with high efficiency. researchgate.net

| Enzyme(s) | Substrate(s) | Product | Key Findings | Reference |

|---|---|---|---|---|

| Engineered Tyrosine Phenol Lyase (TPL) | Substituted Phenol, Pyruvate, Ammonia | 3-Substituted Tyrosine Derivatives | Single-step biocatalytic synthesis with complete conversion and excellent enantioselectivity, replacing multi-step chemical routes. | researchgate.net |

| Monooxygenase P450 BM3, Tyrosine Phenol Lyase (TPL) | Monosubstituted Arenes, Pyruvate, NH3 | l-DOPA Surrogates | Biocatalytic one-pot, two-step cascade. Achieved >97% enantiomeric excess (ee). | acs.org |

| Tyrosine Phenol-Lyase (Tpl) | Phenol, Pyruvate, Ammonia | L-Tyrosine | Enzymatic synthesis method for L-DOPA precursors. | jst.go.jp |

| LaPPR, D-LDH, L-AAD (Tri-enzyme cascade) | L-dihydroxyphenylalanine (L-DOPA) | Salvianic acid A | Engineered reductase (LaPPRMu2) increased specific activity 2.8-fold, achieving a 91.3% conversion rate and 99% ee. | researchgate.net |

| 4-hydroxyphenylacetate 3-hydroxylase (HPAH) | L-Tyrosine, O2, NADH | L-dopa | Irreversible reaction that favors the formation of L-dopa, using E. coli as a host for the enzyme. | google.com |

**4.2. Organic Synthesis Routes for Amino- and Hydroxy-Substituted Tyrosine Derivatives

Controlling stereochemistry is paramount in the synthesis of amino acid derivatives, as biological activity is typically confined to a single stereoisomer. Organic chemists have devised numerous stereoselective strategies to access optically pure amino- and hydroxy-substituted tyrosines.

One effective method involves the use of chiral catalysts. For example, the stereoselective synthesis of 2,6-dimethyl-L-tyrosine was achieved using a chiral Nickel(II) complex of a Schiff base derived from (S)-proline. This complex directs the alkylation of a glycine (B1666218) equivalent, establishing the desired stereocenter with good selectivity. njmu.edu.cn

Another common strategy relies on using starting materials from the "chiral pool." An expedient synthesis of enantiomerically pure threo-β-hydroxy-α-amino acid derivatives of phenylalanine and tyrosine begins with the corresponding N-protected α-amino acids. acs.org Radical bromination followed by treatment with silver nitrate (B79036) induces a cyclization to form a trans-oxazolidinone, which locks in the relative stereochemistry. Subsequent hydrolysis yields the desired threo-β-hydroxy amino acid derivative. acs.org Similarly, optically pure β-hydroxy α-amino acids can be prepared via the diastereoselective addition of Grignard reagents to N-protected serine aldehyde equivalents, with the ability to synthesize all four possible diastereomers by varying the order of reagent addition and the starting synthon's chirality. acs.orguq.edu.au

More recently, novel synergistic catalytic systems have emerged. One such approach merges visible-light photoredox catalysis with pyridoxal (B1214274) phosphate (B84403) (PLP) biocatalysis. nih.gov In this system, a photocatalytically generated carbon radical is captured by an enzyme-bound aminoacrylate intermediate, leading to C-C bond formation with excellent diastereo- and enantiocontrol, enabling the synthesis of non-canonical amino acids with multiple contiguous stereocenters. nih.gov

| Methodology | Key Reagents/Catalyst | Substrate Type | Product Type | Stereocontrol | Reference |

|---|---|---|---|---|---|

| Asymmetric Alkylation | Chiral Ni(II)-Schiff Base Complex | Glycine Equivalent | 2,6-dimethyl-L-tyrosine | Stereoselective | njmu.edu.cn |

| Radical Bromination / Cyclization | N-Bromosuccinimide (NBS), Silver Nitrate | N-protected Tyrosine | threo-β-Hydroxy Tyrosine Derivative | Predominantly trans-oxazolidinone intermediate | acs.org |

| Diastereoselective Grignard Addition | Grignard Reagents (R-MgX) | Optically active Serine Aldehyde | β,β-dialkyl-β-hydroxy α-amino acids | High diastereoselectivity (84−96% de) | acs.orguq.edu.au |

| Photoredox/Biocatalysis Synergy | Photocatalyst (Rhodamine B), PLP Enzyme | Serine/Threonine, Alkyltrifluoroborate | Non-canonical α- and β-substituted amino acids | Excellent diastereo- and enantiomeric ratios | nih.gov |

| Asymmetric Aldol Reaction | Chiral Nickel(II)‐Tol-BINAP complex | N‐azidoacetyl‐1,3‐thiazolidine‐2‐thione, Aromatic Aldehydes | anti α‐azido‐β‐silyloxy adducts | Outstanding stereocontrol | researchgate.net |

A clear example of a convergent synthesis is the total synthesis of (-)-doliculide, a potent antitumor agent. nih.gov This strategy involved the separate, stereoselective synthesis of a complex polyketide fragment and a D-tyrosine derivative. These two major fragments were then assembled late in the synthesis via esterification and a final cycloamidation reaction to complete the macrocyclic structure. nih.gov Another convergent method involves a palladium-catalyzed cascade reaction that combines an ortho-halo phenol with a vicinal boronic ester to rapidly construct a tyrosine analogue within a bicyclic boronate scaffold. rsc.org

Fragment-based assembly is a related concept where molecular building blocks are linked together. researchgate.net In synthetic chemistry, this often involves the use of highly efficient and chemoselective ligation reactions. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a prominent tool for this purpose. mdpi.com This reaction can be used to link peptide fragments, where one fragment contains an alkyne-derivatized amino acid and the other an azide-derivatized amino acid, to form a stable triazole linkage that can act as a peptide bond isostere. mdpi.com This approach enables the modular assembly of complex peptide architectures from simpler, pre-functionalized amino acid and peptide units.

| Strategy | Key Fragments | Assembly Reaction | Target Molecule/Scaffold | Reference |

|---|---|---|---|---|

| Convergent Synthesis | Polyketide unit, D-tyrosine derivative | Esterification, Cycloamidation | (-)-Doliculide | nih.gov |

| Convergent Cascade Protocol | ortho-Iodo phenol, Vicinal boronic ester (BPin) | Palladium-catalysed Suzuki–Miyaura/Cyclisation | Tyrosine analogue in a bicyclic boronate | rsc.org |

| Fragment-Based Assembly via Click Chemistry | Peptide strand with terminal alkyne, Peptide strand with terminal azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Peptide with β-turn mimicry | mdpi.com |

| Fragment-Based Design | Lipid-tailed amino acids | Non-covalent self-assembly | Supramolecular lipopeptide assemblies | scirp.org |

Cutting Edge Analytical Techniques for Research and Detection

Chromatographic Separation Methods for Amino Acid Analysis

Chromatography is the cornerstone of amino acid analysis, allowing for the separation of complex mixtures into individual components prior to detection. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, high throughput, or the resolution of chiral isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for amino acid analysis. sigmaaldrich.com Due to the polar nature of amino acids, standard reversed-phase (RP) chromatography often fails to provide adequate retention. helixchrom.com To address this, several strategies are employed.

One common approach is pre-column derivatization , where the amino acid is reacted with a reagent to make it less polar and more easily detectable. nih.gov A classic reagent is phenylisothiocyanate (PITC), which reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative that can be readily separated on a reversed-phase column and detected by UV absorbance. nih.gov Another strategy involves using ion-pairing reagents in the mobile phase, which interact with the charged groups of the amino acid to increase its retention on an RP column. helixchrom.com

More advanced methods utilize mixed-mode chromatography , employing columns with both reversed-phase and ion-exchange characteristics. helixchrom.com This allows for the separation of underivatized amino acids by a combination of hydrophobic and electrostatic interactions. For instance, a Coresep 100 column, which combines reversed-phase and cation-exchange mechanisms, can effectively separate tyrosine and its derivatives. helixchrom.com The separation can be fine-tuned by adjusting the mobile phase composition, such as the type and concentration of acid (e.g., trifluoroacetic acid) or buffer (e.g., ammonium (B1175870) formate). helixchrom.com

For the analysis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a PET radiotracer, a validated HPLC method uses a Phenomenex Gemini C18 column with an isocratic mobile phase of 7% ethanol (B145695) and 93% 50 mM potassium phosphate (B84403) buffer (pH 6.9), demonstrating the precise control needed for analyzing tyrosine derivatives. nih.gov

| Analyte/Method | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Tyrosine, Phenylalanine | Coresep 100 (Mixed-Mode) | 20% Acetonitrile (ACN) with no additives | UV (205 nm), ELSD | helixchrom.com |

| Tyrosine O-sulfate | Reversed-Phase (after PITC derivatization) | Not specified | Not specified | nih.gov |

| [18F]FET | Phenomenex Gemini C18 | Isocratic: 7% Ethanol, 93% 50 mM Potassium Phosphate Buffer (pH 6.9) | UV (220 nm), Radiation Detector | nih.gov |

| L-tyrosine products | Separon CGX-18 | Acetonitrile/water (1:1 v/v) | UV (254 nm) | researchgate.net |

Gas Chromatography (GC) offers high resolution but is limited to volatile and thermally stable compounds. Since amino acids are non-volatile, they require chemical derivatization before GC analysis. sigmaaldrich.comnist.gov This process converts the polar functional groups (-COOH, -NH2, -OH) into less polar, more volatile moieties. sigmaaldrich.com

Common derivatization agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another effective agent is methyl chloroformate, which, in the presence of methanol, creates methyl esters of methoxycarbonyl derivatives that are well-suited for GC-Mass Spectrometry (GC-MS) analysis. nist.gov While this technique is powerful, it can be affected by matrix effects, where other compounds in a complex sample interfere with derivatization or analysis. mdpi.com For 3-Amino-6-Hydroxy-Tyrosine, all four active hydrogens (carboxyl, phenolic hydroxyl, and two amino groups) would need to be derivatized for successful GC analysis.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that excels at analyzing small quantities of charged molecules and separating isomers. nih.govnih.gov CE separates analytes based on their charge-to-size ratio in a capillary filled with a background electrolyte (BGE). nih.gov This method is particularly well-suited for analyzing amino acids in complex biological fluids with minimal sample preparation. nih.gov CE coupled to mass spectrometry (CE-MS) is a powerful tool for the quantitative analysis of amino acids and can resolve isomers like leucine (B10760876) and isoleucine. nih.gov

For chiral separations, such as distinguishing between D- and L-enantiomers of this compound, chiral selectors like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be added to the BGE. scientific.netresearchgate.net Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate neutral amino acids by adding surfactants to the BGE. researchgate.net

| Analysis Type | Chiral Selector / Additive | Background Electrolyte | Voltage / Capillary | Reference |

|---|---|---|---|---|

| Non-natural carboxylic amino acid enantiomers | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 mM Phosphate | 18 kV / 50-μm i.d. × 60 cm | scientific.net |

| 13 neutral amino acids (chiral separation) | γ-cyclodextrin and sodium taurocholate micelles | Not specified | Not specified | researchgate.net |

| Peptide sequence isomers | None | 10 mM Ammonium acetate (B1210297) (pH 3.45) | Not specified | mdpi.com |

Mass Spectrometry-Based Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the analysis of amino acids, providing molecular weight information and structural details. biocompare.combitesizebio.com When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers unparalleled sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and characterizing modified amino acids in complex mixtures. biocompare.combitesizebio.comsynthinkchemicals.com This technique is central to the field of proteomics for studying post-translational modifications (PTMs), where amino acid residues in proteins are chemically altered. mdpi.comfrontiersin.org The analysis of this compound, a modified form of tyrosine, falls squarely within the capabilities of this technology.

The process involves several steps:

Separation: The analyte is first separated from other components by LC.

Ionization: The separated analyte is ionized, typically using electrospray ionization (ESI).

First Mass Analysis (MS1): The mass spectrometer selects the ion corresponding to the presumed molecular weight of the target compound (the precursor ion). For this compound, this would be the ion with a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₉H₁₂N₂O₃).

Fragmentation (CID): The selected precursor ion is fragmented in a collision cell.

Second Mass Analysis (MS2): The resulting fragment ions are analyzed to produce an MS/MS spectrum.

This fragmentation pattern serves as a structural fingerprint. By interpreting the mass differences between fragments, researchers can deduce the compound's structure and pinpoint the exact location of modifications on the parent molecule. synthinkchemicals.comnih.gov For this compound, the fragmentation pattern would be compared to that of standard tyrosine to identify fragments containing the additional amino and hydroxyl groups, thus confirming their positions on the phenyl ring. High-resolution mass spectrometry further increases confidence by providing highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. hpst.cz

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, utilizes columns with smaller particle sizes to achieve significantly faster separations and higher resolution. measurlabs.com When coupled with mass spectrometry (UPLC-MS or UPLC-MS/MS), it becomes a powerful platform for high-throughput quantitative analysis, making it ideal for metabolomics studies and for analyzing the products of chemical reactions or biological processes. measurlabs.comcreative-proteomics.comnih.gov

UPLC-MS/MS can be used for the quantitative analysis of dozens of amino acids in biological fluids like plasma and urine, often with a single, rapid analytical run. nih.govchromsystems.com To enhance sensitivity and chromatographic performance, derivatization is often used. The AccQTag Ultra reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) is specifically designed for this purpose, reacting with primary and secondary amines to form stable derivatives that are easily analyzed by reversed-phase UPLC-MS. acs.org A validated method using this approach allows for the robust separation and quantification of 66 amino-containing compounds in just 7.5 minutes. acs.org

This approach would be highly suitable for quantifying this compound in various samples, whether for monitoring its formation in a synthesis reaction or detecting its presence in a complex biological matrix.

| Method | Column | Derivatization | MS Mode | Application | Reference |

|---|---|---|---|---|---|

| Quantitative analysis of amino acids in body fluids | Not specified | None (direct analysis) | ESI-positive, MRM | Diagnosis of inborn errors of metabolism | nih.gov |

| Targeted analysis of 66 amines in plasma/serum | Not specified | AccQTag Ultra | ESI-positive | Metabolic phenotyping, biomarker validation | acs.org |

| Quantification of 18 amino acids in meat | Waters ACQUITY UPLC BEH Amide | None (direct analysis) | UHPLC-QQQ-MS/MS | Food nutritional analysis | frontiersin.org |

Spectroscopic Analysis Methods

Spectroscopic methods provide valuable information about the structure and electronic properties of a molecule. For a novel compound like this compound, these techniques are essential for initial characterization.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energetic properties, which collectively define the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations for amino acids and their derivatives, such as L-tyrosine, often employ hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) to achieve a balance between accuracy and computational cost. berkeley.edunih.govnih.gov These calculations are used to optimize the molecular geometry to its lowest energy state and to compute various electronic properties.

For a molecule like 3-Amino-6-Hydroxy-Tyrosine, DFT would be applied to determine its most stable conformation and to calculate properties such as total energy, dipole moment, and the distribution of atomic charges. While specific DFT studies focused exclusively on this compound are not prominent in the surveyed literature, the established methodologies for related compounds like L-tyrosine and other derivatives provide a clear framework for how such an analysis would be conducted. nih.govunipd.it The choice of functional and basis set is critical, with modern functionals like M05-2X sometimes offering improved accuracy for specific properties compared to the more conventional B3LYP. unipd.it

The electronic properties derived from DFT calculations are crucial for profiling a molecule's reactivity. This is often achieved through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. berkeley.edunih.govutsa.edu

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of chemical reactivity. utsa.eduresearchgate.net These descriptors provide a quantitative basis for comparing the reactivity of different molecules. Although specific calculated values for this compound are not available in the cited literature, the table below defines the key descriptors that would be determined from a standard DFT analysis.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global index that measures the propensity of a species to accept electrons. |

Molecular Simulation Techniques

Molecular simulations extend theoretical analysis from single molecules to complex biomolecular systems, enabling the study of dynamic processes and intermolecular interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design and in understanding the functional roles of small molecules.

This compound, under the ligand code TYQ, has been identified in the crystal structure of an Escherichia coli amine oxidase (PDB ID: 1d6u). nih.govbioinformatics.orgebi.ac.uk In this structure, the compound is a modified tyrosine residue, representing the quinone cofactor of the enzyme. rcsb.org Analysis of the 1d6u structure reveals the specific interactions between TYQ and the enzyme's active site. Such a crystal structure provides a detailed, experimentally-derived snapshot of the ligand-target interactions, which is the goal that molecular docking simulations aim to predict. These interactions would involve hydrogen bonds, electrostatic interactions, and van der Waals forces with surrounding amino acid residues, anchoring the ligand in the catalytic pocket. Studies on similar compounds, such as xanthone (B1684191) derivatives conjugated with amino acids, utilize molecular docking to predict binding modes and correlate them with observed biological activities, demonstrating the utility of this approach. bu.edu

To study chemical reactions within the complex environment of an enzyme active site, a hybrid method known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. This approach treats the chemically active region (e.g., the substrate and key catalytic residues) with a high-accuracy quantum mechanics method, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field.

This technique is particularly valuable for elucidating enzymatic mechanisms, including reaction pathways and transition states. For instance, QM/MM simulations have been extensively used to study the hydroxylation of L-tyrosine by Cytochrome P450 enzymes. In such a study, the heme cofactor and the L-tyrosine substrate would constitute the QM region. The calculations can then trace the reaction coordinate for processes like hydrogen abstraction from the phenolic group followed by radical rebound, determining the activation energy for each step. This provides a detailed mechanistic picture that is difficult to obtain experimentally.

Similarly, the di-heme enzyme MauG, which catalyzes the complex biosynthesis of the tryptophan tryptophylquinone (TTQ) cofactor through long-range electron transfer, has been studied using a combination of crystallography and computational methods to understand its radical-based mechanism. nih.govnih.govutsa.edu Although not focused on this compound, these studies exemplify how QM/MM and related computational approaches are essential for unraveling the mechanisms of complex enzymatic transformations involving amino acid derivatives. nih.gov

Exploration of Chemical Derivatives and Structural Analogues in Academic Investigation

Design and Synthesis of Novel Substituted Tyrosine Analogues

The rational design and synthesis of new tyrosine analogues are fundamental to exploring and modulating biological systems. These synthetic efforts aim to create compounds with altered properties, such as increased potency, selectivity, or novel functionalities. A variety of synthetic strategies are employed to achieve these goals, ranging from modifications of the tyrosine backbone to the construction of complex heterocyclic systems.

One advanced approach involves the regioselective, palladium-catalyzed C(sp2)–H activation to introduce substituents onto the tyrosine ring. This method has been successfully used to create analogues like (L)-monomethyl tyrosine (Mmt) from tyrosine precursors. nih.gov The strategy can be designed to force mono-ortho-methylation by using bulky protecting groups on the aromatic nucleus, which can later be removed, yielding the desired N-protected analogue ready for incorporation into peptide chains. nih.gov

Another powerful technique for creating novel tyrosine derivatives is the palladium-catalyzed Heck coupling reaction. rsc.org This method allows for the linkage of various styrene (B11656) analogues to a di-substituted tyrosine precursor, such as protected diiodo-L-tyrosine. rsc.org This approach is particularly useful for synthesizing a series of fluorescent unnatural amino acids (UAAs) with extended π-systems, which exhibit a broad range of emission wavelengths. rsc.org

More complex analogues, such as those containing the 3-amino-6-hydroxy-2-piperidone (Ahp) unit found in natural products like micropeptin T-20, require multi-step synthetic pathways. researchgate.net The synthesis of such compounds can involve the late-stage installation of the key heterocyclic moiety through the oxidation of a linear peptide precursor containing a residue like homoserine, followed by cyclization to form the requisite hemiaminal structure. researchgate.net The development of facile, one-pot, high-yielding reactions is a continuous goal in the synthesis of novel analogues, such as substituted pyrrole (B145914) carboxamides and carbohydrazides, which serve as scaffolds for potential therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and pharmacology, providing critical insights into how a molecule's chemical structure correlates with its biological activity. By systematically modifying a parent compound and evaluating the biological effects of these changes, researchers can identify key pharmacophoric features required for activity.

A pertinent example is the SAR study of a series of substituted hydroxyphenylalanines as ligands for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor. nih.gov In this research, various mononitro- and dinitro-hydroxyphenylalanines were synthesized and tested for their ability to inhibit radioligand binding to AMPA receptors. The study revealed that high acidity was a crucial factor for potent activity, with dinitro-substituted compounds being significantly more active than their mononitro counterparts. nih.gov Furthermore, the specific placement of the nitro and hydroxyl groups on the phenyl ring had a dramatic impact on both binding affinity and whether the compound acted as an agonist or an antagonist. nih.gov For instance, 3-hydroxy-2,4-dinitro-DL-phenylalanine was found to be a potent AMPA-like agonist, whereas 2-hydroxy-3,5-dinitro-DL-phenylalanine acted as an antagonist. nih.gov

The principles of SAR are broadly applicable. Studies on novel phthalimide-based analogues have shown that the inclusion of a 3-amino-pyrazolone moiety resulted in the best antimicrobial and antitumor activities within the series, highlighting it as a lead structure for further development. tandfonline.com Similarly, research on 3-aminorhodanine derivatives demonstrated that compounds containing a pyridine (B92270) ring had more potent anticancer effects than those with a furyl ring. f1000research.com These studies underscore the importance of systematic structural modification to optimize the biological profile of a lead compound.

Table 1. Structure-Activity Relationship of Substituted Phenylalanines at the AMPA Receptor

| Compound | Substituents | IC₅₀ for [³H]AMPA Binding | Activity Profile | Reference |

|---|---|---|---|---|

| 3-hydroxy-2,4-dinitro-DL-phenylalanine | 3-OH, 2,4-di-NO₂ | ~5 µM | Agonist | nih.gov |

| 2-hydroxy-3,5-dinitro-DL-phenylalanine | 2-OH, 3,5-di-NO₂ | ~25 µM | Antagonist | nih.gov |

| 3,5-dinitro-DL-tyrosine | 4-OH, 3,5-di-NO₂ | Considerably less active | N/A | nih.gov |

| Mononitrohydroxyphenylalanines | Single NO₂ and OH group | Less active or inactive | N/A | nih.gov |

| o- and m-tyrosine | Single OH group | Inactive | N/A | nih.gov |

Chemical Derivatization for Enhanced Research Utility and Specificity

Chemical derivatization involves the strategic modification of a molecule to enhance its utility as a research tool. These modifications can improve detection sensitivity, enable new functionalities, or allow for precise experimental control.

A significant application of derivatization is in the field of proteomics for the analysis of post-translational modifications. For example, 3-nitrotyrosine (B3424624) (3NY), a marker of nitrative stress, is often present in low abundance. To improve its detection by mass spectrometry, it can be chemically derivatized. nih.gov A common method involves the reduction of the nitro group to an amine, converting 3NY to 3-aminotyrosine (B249651) (3AY), which is then reacted with a labeling reagent that may contain an isotopic tag for quantification or a fluorophore for visualization. nih.gov This process enhances the signal and overcomes analytical challenges associated with the parent molecule. nih.gov

Derivatization is also crucial for improving the analysis of amino acids in complex biological samples. Reagents like coniferyl aldehyde (CA) can react with the primary amine of amino acids, including tyrosine, to form an imine product. frontiersin.org This modification significantly improves the ionization efficiency of the amino acids, allowing for their detection and localization in tissues using techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI). frontiersin.org Similarly, derivatizing agents such as N-alkyl-nicotinic acid N-hydroxysuccinimide esters can be used to enhance the detection of amino acids in reversed-phase chromatography and electrospray ionization mass spectrometry (ESI-MS). google.com

Furthermore, derivatization is employed to create "caged" analogues of amino acids that are photosensitive. researchgate.net O-nitrobenzyl groups, for instance, can be attached to the hydroxyl group of tyrosine. These "caged" tyrosines can be incorporated into proteins, rendering them inactive. The protein's function can then be restored with high temporal and spatial precision by exposing it to light, which cleaves the protecting group. researchgate.net This provides researchers with a powerful tool to study protein function in real-time within living systems. The synthesis of fluorescent amino acids is another key area, creating probes that can report on their local environment through changes in their emission spectra, which is invaluable for studying protein interactions and conformations. rsc.orgrsc.org

Table 2. Examples of Chemical Derivatization for Enhanced Research Utility

| Derivatization Target | Reagent/Method | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| 3-Nitrotyrosine (3NY) | Sodium dithionite (B78146) (reduction) followed by labeling reagent | Enrichment and quantification of the modified peptide | Mass Spectrometry | nih.gov |

| Amino Acids (e.g., Tyrosine) | Coniferyl Aldehyde (CA) | Improve ionization efficiency for better detection | MALDI-MSI | frontiersin.org |

| Amino Acids | N-alkyl-nicotinic acid N-hydroxysuccinimide ester | Enhance ionization and separation | RPC/ESI-MS | google.com |

| Tyrosine | o-nitrobenzyl group | Create photosensitive ("caged") amino acids for optical control of protein activity | Photochemistry, Cell Biology | researchgate.net |

| Diiodo-L-tyrosine | Styrene analogs via Heck coupling | Create fluorescent probes for biological imaging | Fluorescence Spectroscopy/Microscopy | rsc.org |

Q & A

What are the established synthesis protocols for 3-Amino-6-Hydroxy-Tyrosine, and how do reaction conditions influence yield and purity?

Basic:

The synthesis of this compound (TYQ) typically involves multi-step organic reactions, such as Friedel-Crafts acylation or hydroxylation of tyrosine derivatives. For example, Friedel-Crafts acylation has been used for structurally similar compounds like bishomotyrosine, achieving yields >80% under optimized conditions (e.g., TfOH as a catalyst at 0°C for 3 h) . Key parameters include temperature control, catalyst selection, and protection/deprotection of functional groups to prevent undesired side reactions.

Advanced:

Advanced protocols may incorporate enantioselective synthesis using chiral auxiliaries or biocatalysts. A critical challenge is minimizing byproducts like over-hydroxylated derivatives or racemization. Researchers should employ real-time monitoring (e.g., HPLC or LC-MS) to track intermediate formation and optimize stoichiometric ratios. Contradictions in yield reports (e.g., 60–90% in similar tyrosine derivatives) often stem from variations in purification methods, such as column chromatography vs. recrystallization .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic:

Standard characterization includes:

- NMR : ¹H and ¹³C NMR to confirm aromatic proton environments and amine/hydroxyl group positions.

- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) to assess purity.

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (theoretical m/z for C₉H₁₂N₂O₃: 196.09) .

Advanced:

Advanced studies may use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the aromatic region. High-resolution MS (HRMS) with <2 ppm error ensures accurate molecular formula assignment. Discrepancies in published data (e.g., melting points or λmax values) often arise from impurities or hydration states, necessitating thermogravimetric analysis (TGA) or X-ray crystallography for resolution .

How does the stability of this compound vary under different pH and temperature conditions?

Basic:

TYQ’s stability can be preliminarily assessed via accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 h, monitoring degradation via HPLC.

- Thermal Stability : Heat samples at 40–80°C and quantify intact compound loss over time .

Advanced:

Mechanistic insights require identifying degradation products (e.g., deaminated or oxidized derivatives) using LC-MS/MS. Contradictory stability reports may stem from matrix effects (e.g., presence of metal ions or light exposure). Advanced protocols should include control experiments with antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) .

What strategies resolve contradictions in reported biological activities of this compound?

Basic:

Contradictions in bioactivity data (e.g., enzyme inhibition vs. activation) often arise from assay variability. Standardize protocols by:

- Using identical enzyme sources (e.g., recombinant vs. tissue-extracted).

- Controlling co-factor concentrations (e.g., metal ions, ATP).

Advanced:

Employ orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity). For example, conflicting reports on TYQ’s role in tyrosine hydroxylase regulation could be addressed by comparing kinetic parameters (Km, Vmax) across studies and verifying post-translational modifications in enzyme preparations .

How can researchers optimize analytical methods for quantifying this compound in complex matrices?

Basic:

For biological samples (e.g., cell lysates), use SPE (solid-phase extraction) with C18 cartridges followed by HPLC-UV. Validate recovery rates (>85%) and limit of detection (LOD < 0.1 µg/mL) via spiked calibration curves .

Advanced:

Advanced workflows integrate UPLC-QTOF-MS for high sensitivity and specificity. Address matrix interference by isotope dilution (e.g., ¹³C-labeled TYQ as an internal standard). Method validation must include inter-laboratory reproducibility tests to resolve discrepancies in published quantification limits .

What functional studies explore this compound’s role in protein engineering or metabolic pathways?

Basic:

Screen TYQ’s incorporation into peptides via nonsense codon suppression or flexizyme systems. Assess efficiency via SDS-PAGE or MALDI-TOF .

Advanced:

Investigate TYQ’s potential as a redox-active residue in artificial metalloenzymes. Use stopped-flow kinetics to compare electron-transfer rates with natural tyrosine residues. Contradictions in catalytic efficiency may arise from protein folding dynamics or metal coordination geometry .

How should researchers interpret conflicting spectroscopic data for this compound?

Basic:

Cross-reference NMR chemical shifts with databases (e.g., NIST Chemistry WebBook) and verify solvent effects (DMSO vs. D2O). Discrepancies in ¹H NMR δ values >0.1 ppm suggest sample impurities or incorrect assignments .

Advanced:

Use computational tools (e.g., DFT calculations) to predict NMR spectra and validate experimental data. For example, mismatched coupling constants (J-values) in aromatic regions may indicate rotameric equilibria, requiring variable-temperature NMR studies .

What methodologies ensure reproducibility in synthesizing and testing this compound derivatives?

Basic:

Document reaction parameters exhaustively (e.g., stirring speed, inert gas flow). Share raw data (e.g., NMR FID files, HPLC chromatograms) via repositories like Zenodo .

Advanced:

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use robotic synthesis platforms for batch consistency and machine learning to predict optimal reaction conditions, addressing variability in manual protocols .

How does this compound interact with biological membranes or transport proteins?

Basic:

Assess passive diffusion using PAMPA (parallel artificial membrane permeability assay). Compare logP values with natural amino acids to predict bioavailability .

Advanced:

Use cryo-EM or molecular dynamics simulations to study TYQ’s binding to transporters (e.g., LAT1). Resolve contradictions in transport efficiency by comparing wild-type vs. mutant transporters .

What ethical and methodological considerations apply to in vivo studies of this compound?

Basic:

Follow institutional guidelines for animal studies, focusing on dose optimization to minimize toxicity. Preliminary in vitro hepatocyte assays can predict metabolic stability .

Advanced:

Address reproducibility crises by pre-registering protocols (e.g., on Open Science Framework) and using isogenic animal models. Collaborate with clinical researchers to align preclinical data with potential human applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.